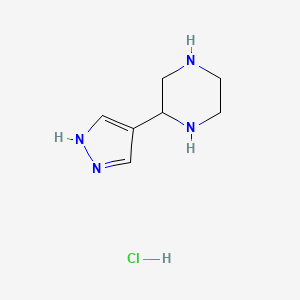

2-(1H-Pyrazol-4-yl)piperazine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-Pyrazol-4-yl)piperazine;hydrochloride, also known as Pyrazolyl piperazine hydrochloride, is an organic compound that has gained significant attention. Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the anti-inflammatory effects of 2-(1H-pyrazol-4-yl)piperazine hydrochloride. In particular, a derivative called LQFM182 demonstrated promising results in preclinical studies . The compound’s potential to modulate inflammation pathways makes it relevant for conditions such as central inflammatory diseases.

- The H4 receptor, expressed in immune cells, plays a role in histamine-induced chemotaxis. As a result, compounds targeting this receptor are of interest for treating chronic inflammatory diseases. 2-(1H-pyrazol-4-yl)piperazine hydrochloride may act on the H4 receptor, making it a potential therapeutic candidate .

- Inspired by the pharmacological profiles of related compounds, researchers synthesized hydrazine-coupled pyrazole derivatives. These derivatives, including 2-(1H-pyrazol-4-yl)piperazine hydrochloride, were evaluated for antileishmanial and antimalarial effects. Their solubility and interactions with biological macromolecules were investigated .

- Scientists have explored the synthesis of novel pyrazole derivatives, including those containing the 2-(1H-pyrazol-4-yl)piperazine moiety. These compounds exhibit diverse biological activities, such as antioxidant properties. Understanding their structure-activity relationships is crucial for drug development .

Anti-Inflammatory Properties

H4 Receptor Modulation

Antileishmanial and Antimalarial Activity

Synthesis of Pyrazole-Based Heterocycles

Safety And Hazards

The safety data sheet for a similar compound, 1-(1-methyl-1H-pyrazol-4-yl)-, hydrochloride (1:2), indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-4-yl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;/h3-4,7-9H,1-2,5H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLYBXJVAJQKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CNN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-4-yl)piperazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)

methanone](/img/structure/B2379129.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)

![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)